Technical Guide: Synthesis of 2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride
Technical Guide: Synthesis of 2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride
This technical guide details the synthesis of 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride , a critical fragment often utilized in kinase inhibitor discovery (e.g., JAK, ATR inhibitors).[1] The protocol is designed for high-fidelity reproduction in a research setting, prioritizing scalability and intermediate stability.[1]
[1]
Executive Summary & Retrosynthetic Logic
The synthesis of 2-(1H-Pyrazol-3-yl)morpholine relies on the construction of the pyrazole ring upon a pre-existing morpholine scaffold.[1] The most robust route utilizes 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as the chiral or racemic starting material.[1] The carboxylic acid is converted to a methyl ketone, which serves as the anchor for the pyrazole ring construction via an enaminone intermediate.[1]
Retrosynthetic Analysis
The strategic disconnection occurs at the C-C bond between the morpholine C2 position and the pyrazole C3 position.
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Target: 2-(1H-Pyrazol-3-yl)morpholine 2HCl.[1]
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Precursor 1: tert-Butyl 2-(1H-pyrazol-3-yl)morpholine-4-carboxylate (Boc-protected intermediate).[1]
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Precursor 2: tert-Butyl 2-(3-(dimethylamino)acryloyl)morpholine-4-carboxylate (Enaminone).[1]
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Starting Material: tert-Butyl 2-acetylmorpholine-4-carboxylate (derived from the corresponding carboxylic acid).[1]
Figure 1: Retrosynthetic logic flow from target salt to commercially available carboxylic acid.[1]
Detailed Synthetic Protocol
Phase 1: Scaffold Preparation (Carboxylic Acid to Methyl Ketone)
Note: If tert-butyl 2-acetylmorpholine-4-carboxylate is purchased commercially, proceed directly to Phase 2.[1]
Objective: Convert the carboxylic acid to a methyl ketone without racemization (if using chiral SM) or over-addition. Mechanism: Formation of a Weinreb amide prevents double addition of the Grignard reagent, stopping cleanly at the ketone stage.[1]
Step 1.1: Weinreb Amide Formation[1]
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Reagents: 4-Boc-morpholine-2-carboxylic acid (1.0 eq), CDI (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (1.5 eq), DCM (Solvent).[1]
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Procedure:
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Dissolve the carboxylic acid in anhydrous DCM (0.2 M) at 0°C.
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Add Carbonyl Diimidazole (CDI) portion-wise.[1] Evolution of CO₂ gas will be observed. Stir for 1 hour at RT to ensure activation.
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Add N,O-Dimethylhydroxylamine hydrochloride and DIPEA.[1]
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Stir at RT for 12–16 hours.
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
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Yield Target: >85% (Colorless oil/solid).
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Step 1.2: Grignard Addition
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Reagents: Weinreb Amide (from 1.1), Methylmagnesium bromide (3.0 M in ether, 1.5 eq), dry THF.
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Procedure:
-
Dissolve Weinreb amide in anhydrous THF under N₂ atmosphere; cool to -78°C.
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Add MeMgBr dropwise over 20 minutes. Maintain internal temp < -60°C.
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Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.
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Quench: Carefully add sat. NH₄Cl solution.
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Extraction: Extract with EtOAc (3x). Dry organics over MgSO₄.
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Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.[1]
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Product: tert-butyl 2-acetylmorpholine-4-carboxylate.[1][2][3][4]
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Phase 2: Heterocycle Construction (The Core Protocol)[1]
This phase constructs the pyrazole ring using the "DMF-DMA / Hydrazine" method, a standard in medicinal chemistry for converting acetyl groups to pyrazoles [1].[1]
Step 2.1: Enaminone Formation
Reaction: Condensation of the methyl ketone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]
| Parameter | Specification |
| Substrate | tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 eq) |
| Reagent | DMF-DMA (5.0 – 10.0 eq) |
| Solvent | Neat (No solvent) or DMF |
| Temperature | 80°C – 100°C |
| Time | 4 – 12 hours |
Protocol:
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Place the methyl ketone in a pressure tube or round-bottom flask.
-
Add DMF-DMA (excess is required to drive the equilibrium and serve as solvent).
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Heat to 90°C. The reaction will turn from colorless to yellow/orange (characteristic of the extended conjugation in the enaminone).
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Monitoring: Monitor by LC-MS. The product mass will be [M+H]⁺ = SM + 55 (addition of CH=CHNMe₂ minus H₂).
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Workup: Concentrate in vacuo to remove excess DMF-DMA.[1] The residue is usually a viscous orange oil. Do not purify on silica (enaminones can be unstable on acidic silica); proceed immediately to the next step.
Step 2.2: Pyrazole Cyclization
Reaction: 1,2-Nucleophilic attack of hydrazine on the enaminone.[1]
| Parameter | Specification |
| Substrate | Crude Enaminone (from 2.1) |
| Reagent | Hydrazine Hydrate (NH₂NH₂[1]·H₂O) (2.0 – 3.0 eq) |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) |
| Temperature | 0°C to Room Temperature |
Protocol:
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Dissolve the crude enaminone in Ethanol (0.2 M).
-
Cool to 0°C (exothermic reaction possible).
-
Add Hydrazine Hydrate dropwise.[1]
-
Allow to warm to RT and stir for 2–4 hours.
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Observation: The orange color of the enaminone typically fades to pale yellow.
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Workup: Concentrate the solvent. Partition between EtOAc and water.[1] Wash organic layer with brine.
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Purification: Silica gel chromatography (DCM/MeOH gradient 0-10%).
Phase 3: Salt Formation (Deprotection)[1]
Objective: Remove the Boc group and form the stable dihydrochloride salt.
Protocol:
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Dissolve the Boc-protected pyrazole in a minimal amount of 1,4-Dioxane or MeOH.[1]
-
Add 4M HCl in Dioxane (10 eq) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation.
-
Filter the solid under N₂ or Argon (hygroscopic).
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Drying: Dry under high vacuum at 40°C for 12 hours.
Final Product: 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride.[1]
Workflow Visualization
Figure 2: Sequential workflow for the synthesis of the target dihydrochloride salt.
Analytical Verification & Troubleshooting
Expected Analytical Data
| Data Type | Characteristic Signals (Free Base) |
| ¹H NMR (DMSO-d₆) | Pyrazole: δ ~7.6 (d, 1H), 6.2 (d, 1H) (broad singlets if tautomerizing).Morpholine: δ ~4.5 (dd, 1H, H-2), 3.8-2.8 (m, 6H, Morpholine ring protons).[1] |
| LC-MS | M+1: 154.1 (Free base).[1] The salt will ionize as the free base. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2.1 | DMF-DMA quality or moisture. | Use fresh DMF-DMA.[1] Ensure reaction is anhydrous. Extend reaction time. |
| Regioisomers in Step 2.2 | N-alkylation (if using substituted hydrazine).[1] | With unsubstituted hydrazine, tautomers are identical.[1] No regioselectivity issue exists here.[1] |
| Sticky Solid in Step 3 | Hygroscopic salt. | Wash with anhydrous Et₂O. Dry under high vacuum with P₂O₅ trap. Store in desiccator. |
References
-
Vertex Pharmaceuticals Inc. (2017).[1] Process for the preparation of substituted pyrazole derivatives. WO2017157873.[1] Link (Describes the general condensation of hydrazine with enaminones to form pyrazoles on morpholine scaffolds).[1]
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Fustero, S., et al. (2002).[1] Improved Regioselective Synthesis of Pyrazoles from 1,3-Diketones. Journal of Organic Chemistry. Link (Foundational methodology for hydrazine/enaminone cyclization).[1]
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BldPharm. (n.d.). Product: (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.[1] Link (Source for starting material specifications).
-
Sigma-Aldrich. (n.d.).[1] tert-Butyl 2-acetylmorpholine-4-carboxylate.[1][2][3][4][6] Link (Verification of the intermediate stability and availability).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tert-butyl 2-acetylmorpholine-4-carboxylate | 1228600-46-1 [sigmaaldrich.com]
- 3. tert-butyl 2-acetylmorpholine-4-carboxylate [myskinrecipes.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US12221420B2 - Process for the preparation of substituted pyrazole derivatives - Google Patents [patents.google.com]
- 6. 1228600-46-1|tert-Butyl 2-acetylmorpholine-4-carboxylate| Ambeed [ambeed.com]
